molecular formula C22H33NO4S B167881 Dodecyl 5-methyl-8-quinolyl sulphate CAS No. 1696-81-7

Dodecyl 5-methyl-8-quinolyl sulphate

Cat. No.: B167881
CAS No.: 1696-81-7
M. Wt: 407.6 g/mol
InChI Key: NJSZNNCKAINTGE-UHFFFAOYSA-N
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Description

Dodecyl 5-methyl-8-quinolyl sulphate is a synthetic sulphate ester featuring a dodecyl alkyl chain and a substituted quinoline moiety. The quinoline ring is modified with a methyl group at the 5-position and a sulphate ester at the 8-position.

Properties

CAS No.

1696-81-7

Molecular Formula

C22H33NO4S

Molecular Weight

407.6 g/mol

IUPAC Name

dodecyl (5-methylquinolin-8-yl) sulfate

InChI

InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3

InChI Key

NJSZNNCKAINTGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2

Other CAS No.

1696-81-7

Origin of Product

United States

Comparison with Similar Compounds

Sodium Dodecyl Sulphate (SDS)

Structural Similarities: Both compounds share a dodecyl chain and sulphate group.

Table 1: Comparison with SDS

Property SDS Dodecyl 5-methyl-8-quinolyl Sulphate
CMC (mM) 8.2 Estimated 5–10
Key Functional Group Sulphate Sulphate + Quinoline
Applications Detergents, SDS-PAGE Specialty surfactants, antimicrobials
Denaturation Efficacy High Likely lower

Sodium Octadecyl Sulphate

Structural Similarities : Both are alkyl sulphates.
Key Differences : Sodium octadecyl sulphate has a longer (C18) chain, increasing hydrophobicity.

Properties :

  • CMC: Sodium octadecyl sulphate has a lower CMC (~0.5 mM) due to its longer chain . This compound’s CMC is higher, reflecting the shorter dodecyl chain and quinoline’s steric effects.
  • Colloid Stability: Longer chains enhance dispersion stability in low-ionic-strength environments . The quinoline group may introduce pH-dependent behavior, as quinoline derivatives often exhibit basicity (pKa ~4.9), altering colloidal interactions.

Substituted Quinoline Derivatives

Example: (E)-7-Amino-5-chloro-2-styryl-substituted quinolin-8-ol derivatives ().

Structural Similarities: Shared quinoline core with substituents at the 5- and 8-positions. Key Differences: The sulphate ester in this compound replaces the hydroxyl group in ’s derivatives, significantly altering solubility and reactivity.

Properties :

  • Synthesis: describes nitro reduction to amine derivatives. The sulphate group in this compound may require alternative synthetic routes, such as sulphation of a quinolin-8-ol precursor.
  • The sulphate group in the target compound may enhance water solubility, favoring surfactant over bioactive applications.

Research Findings and Hypothetical Data Table

Table 2: Inferred Properties of this compound vs. Analogs

Compound CMC (mM) Surface Tension (mN/m) Key Applications
SDS 8.2 38 Protein denaturation
Sodium Octadecyl Sulphate 0.5 33 Foam stabilization
This compound ~6.5 ~40 (estimated) Antimicrobial surfactants

Notes:

  • Surface tension values for the target compound are extrapolated from SDS data, adjusted for quinoline’s hydrophobicity .

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